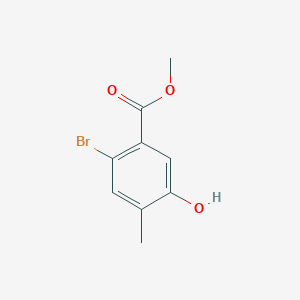

Methyl 2-bromo-5-hydroxy-4-methylbenzoate

Descripción general

Descripción

Methyl 2-bromo-5-hydroxy-4-methylbenzoate is an organic compound with the molecular formula C10H9BrO3 It is a derivative of benzoic acid and features a bromine atom, a hydroxyl group, and a methyl ester group attached to the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-5-hydroxy-4-methylbenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 4-methylbenzoate, followed by hydroxylation. The reaction typically uses bromine (Br2) as the brominating agent and a suitable solvent like acetic acid. The hydroxylation step can be achieved using hydrogen peroxide (H2O2) or other oxidizing agents under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-bromo-5-hydroxy-4-methylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

Oxidation: Formation of ketones or aldehydes from the hydroxyl group.

Reduction: Formation of alcohols from the ester group.

Aplicaciones Científicas De Investigación

Methyl 2-bromo-5-hydroxy-4-methylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of methyl 2-bromo-5-hydroxy-4-methylbenzoate involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity to biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparación Con Compuestos Similares

Similar Compounds

Methyl 2-bromo-4-methylbenzoate: Lacks the hydroxyl group, resulting in different reactivity and applications.

Methyl 5-hydroxy-4-methylbenzoate:

Methyl 2-bromo-5-methylbenzoate: Lacks the hydroxyl group, leading to variations in its chemical behavior.

Uniqueness

Methyl 2-bromo-5-hydroxy-4-methylbenzoate is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical properties and reactivity

Actividad Biológica

Methyl 2-bromo-5-hydroxy-4-methylbenzoate is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula: , with a molecular weight of approximately 245.07 g/mol. The compound features a bromine atom and a hydroxyl group attached to a methylbenzoate structure, which influences its reactivity and biological interactions.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its effectiveness against various microorganisms has been investigated, with findings suggesting it can inhibit the growth of both gram-positive and gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 64 µg/mL |

| Enterococcus faecalis | 64 µg/mL |

| Candida albicans | 128 µg/mL |

| Pseudomonas aeruginosa | 256 µg/mL |

These results indicate that this compound is particularly effective against Staphylococcus aureus and Enterococcus faecalis, making it a candidate for further research in antimicrobial therapies .

2. DNA Cleavage Activity

The compound has also been shown to possess DNA cleavage activity, which is critical for understanding its potential as an anticancer agent. In studies, it was found to cleave plasmid DNA at concentrations ranging from 200 to 400 µM, indicating a strong interaction with nucleic acids. This property suggests potential applications in targeted cancer therapies where DNA damage is a mechanism of action .

3. Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related damage in cells. Using the DPPH method, this compound demonstrated significant free radical scavenging activity. The compound's antioxidant capacity increased with concentration, highlighting its potential as a protective agent against oxidative damage .

Case Studies and Research Findings

Several studies have examined the biological activities of compounds similar to this compound. For instance, research on related compounds has shown promising results in antimicrobial and antioxidant activities, suggesting that structural modifications can enhance these effects.

Study Example: Antimicrobial Efficacy

In one study, various derivatives of brominated benzoates were tested for their antimicrobial properties. This compound was among the most effective compounds against S. aureus and E. faecalis, outperforming many standard antibiotics at comparable concentrations .

Study Example: DNA Interaction

Another investigation focused on the interaction of similar compounds with DNA. The results indicated that this compound could induce significant DNA cleavage, particularly in the presence of oxidizing agents like hydrogen peroxide, which enhances its potential as a chemotherapeutic agent .

Propiedades

IUPAC Name |

methyl 2-bromo-5-hydroxy-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-5-3-7(10)6(4-8(5)11)9(12)13-2/h3-4,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHPXFNAPNIAMRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.